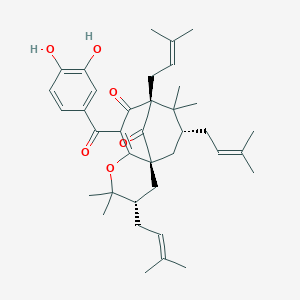
カルバマゼピン-D10
概要
説明
Carbamazepine-D10 is used as an internal standard for the quantification of Carbamazepine by GC- or LC-mass spectrometry . It is an anticonvulsant and mood stabilizing drug used primarily in the treatment of epilepsy and neuropathic pain .
Synthesis Analysis
A robust continuous process for the synthesis of carbamazepine (CBZ) has been developed, facilitated by kinetic modelling and monitored by in-line Raman spectroscopy . The process involves the formation of CBZ from iminostilbene (ISB) collected by batch reaction sampling and high-performance liquid chromatography (HPLC) analysis .Molecular Structure Analysis
Carbamazepine-D10 has a molecular formula of C15H12N2O . High-field cross-polarisation magic-angle spinning 13 C NMR spectra are presented for the four known polymorphs of anhydrous carbamazepine, for a dihydrate, and for two solvates .Chemical Reactions Analysis
A detection method based on the strategy of HPLC/MS3 has been developed and verified its suitability by quantifying carbamazepine in human plasma . The sample protein was firstly precipitated using methanol, then carbamazepine and carbamazepine-D2N15 were separated .Physical And Chemical Properties Analysis
Carbamazepine-D10 has a molecular weight of 246.33 g/mol . Further physical and chemical properties analysis can be found in the referenced studies .科学的研究の応用
治療薬モニタリング
カルバマゼピンは、個々のニーズに合わせて投与量を調整するために、血清中でモニタリングされます。 ある研究では、表面増強ラマン分光法を用いた迅速なモニタリング戦略について議論されています .
環境分析
カルバマゼピンは、一般的な医薬品汚染物質であるため、環境への暴露と汚染を評価する研究で使用されています .
不純物プロファイリング
カルバマゼピンは、医薬品の品質管理において重要な、薬剤の安全性と有効性を確保するための不純物プロファイリングを行います .
作用機序
Target of Action
Carbamazepine-D10, a deuterium-labeled variant of Carbamazepine (CBZ), primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
Carbamazepine-D10, like its parent compound, acts as a sodium channel blocker . It binds preferentially to voltage-gated sodium channels in their inactive conformation, which prevents repetitive and sustained firing of an action potential . This action helps to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and reduce the propagation of synaptic impulses .
Biochemical Pathways
For instance, it has been found to increase the levels of glutamate (Glu) and gamma-aminobutyric acid (GABA) , and decrease the levels of acetylcholine (ACh) and acetylcholinesterase (AChE) . Additionally, it can inhibit the transcription levels of certain genes such as gabra1, grin1b, grin2b, gad1b, and abat .
Pharmacokinetics
Carbamazepine-D10 shares similar pharmacokinetic properties with its parent compound, Carbamazepine. It has a bioavailability of approximately 99% . The peak levels are reached 6-8 hours after administration, and food can slow absorption . It is metabolized in the liver to active metabolites, including carbamazepine-10,11-epoxide . The half-life initially is about 36 hours, which shortens over time to 12 hours .
Result of Action
The primary result of Carbamazepine-D10’s action is the stabilization of hyper-excited neural membranes and the reduction of the propagation of synaptic impulses. This leads to a decrease in seizure activity, making it an effective treatment for epilepsy . At the molecular level, it can affect the levels of certain neurotransmitters and the transcription of specific genes .
Action Environment
Environmental factors can influence the action of Carbamazepine-D10. For instance, studies have shown that the dehydration behavior of Carbamazepine dihydrate, a related compound, can be influenced by environmental conditions . Additionally, the presence of certain substances in the environment, such as carbon materials, can suppress the accumulation of Carbamazepine in certain systems
Safety and Hazards
将来の方向性
Carbamazepine and its derivatives have shown efficacy in treating mixed seizures, partial seizures with complex symptomatology, and generalized tonic-clonic seizures . It is also used off-label for refractory schizophrenia, restless leg syndrome, decreasing agitation and aggression in patients with dementia, and the treatment of neuropathic pain and fibromyalgia . Future research may focus on these areas and the development of more effective synthesis processes .
生化学分析
Biochemical Properties
Carbamazepine-D10, like its parent compound Carbamazepine, interacts with various enzymes and proteins. It has been found to induce significant changes in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . The interactions of Carbamazepine-D10 with these biomolecules can lead to alterations in enzymatic and non-enzymatic biomarkers of oxidative defense, toxicant biotransformation, and organ and tissue damage .
Cellular Effects
Carbamazepine-D10 can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause oxidative stress and damage to liver tissues in non-target freshwater organisms .
Molecular Mechanism
At the molecular level, Carbamazepine-D10 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the activity of various enzymes and proteins, impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamazepine-D10 can change over time. Studies have shown that it can induce a significant change in the hepatic antioxidant status of fish subjected to environmentally relevant concentrations . This suggests that Carbamazepine-D10 may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Carbamazepine-D10 can vary with different dosages in animal models. For instance, it has been found to reduce the occurrence of seizures in mouse models of tonic-clonic, or maximal electroshock-induced, seizures .
Metabolic Pathways
Carbamazepine-D10 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497060 | |
| Record name | Carbamazepine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132183-78-9 | |
| Record name | 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132183-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132183-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




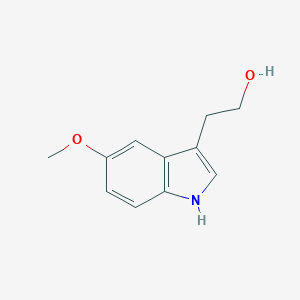



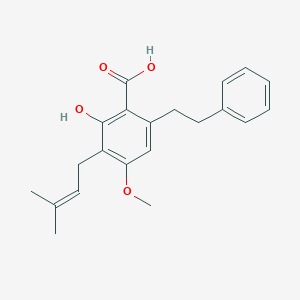
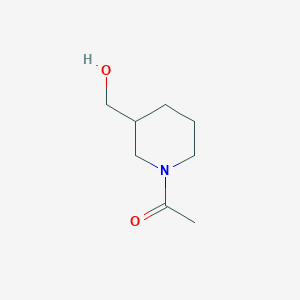
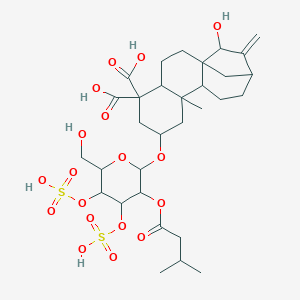
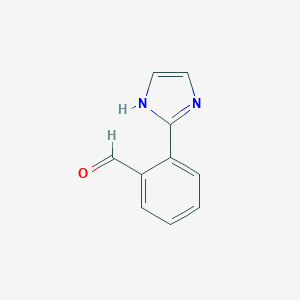
![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)
